3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H23N3 and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can lead to antitumor activity .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 2978±400 °C, and its predicted density is 115±01 g/cm3 .
Result of Action
Pyrazole derivatives have been associated with a variety of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Analysis
Biochemical Properties
3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The nature of this interaction involves the inhibition of acetylcholinesterase, which can lead to increased levels of acetylcholine in synaptic clefts, thereby affecting neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles related to oxidative stress responses, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmission and synaptic plasticity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with alterations in cellular morphology and function, indicating potential cytotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and memory retention in rodents . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been noted, where doses above a certain level lead to significant adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, its interaction with cofactors like NADH and FADH2 can impact oxidative phosphorylation and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the compound’s localization and accumulation within tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for its role in modulating cellular metabolism and oxidative stress responses.
Properties
IUPAC Name |
3-[(3,5-diethylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-3-12-8-13(4-2)16(15-12)10-11-6-5-7-14-9-11/h8,11,14H,3-7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFCUUZRZXTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCCNC2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.